Nitrofluorfen
Overview
Description
Nitrofluorfen is a chemical compound with the formula C13H7ClF3NO3 . It’s a diphenyl ether herbicide .
Synthesis Analysis
The synthesis of Nitrofluorfen involves a multi-step reaction with 2 steps . The first step involves the use of chlorine and 1,2-dichloro-ethane at 0 °C. The second step involves the use of KOH, MeOH, and sulfolane .Molecular Structure Analysis
The Nitrofluorfen molecule contains a total of 29 bonds. There are 22 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 nitro group(s) (aromatic), and 1 ether(s) (aromatic) .Scientific Research Applications
Teratogenic Mechanisms and Effects on Embryonic Development
Research has elucidated nitrofen's potent teratogenicity, particularly highlighting its capacity to induce visceral malformations in rats without overt maternal toxicity or embryolethality. Studies suggest that nitrofen perturbs specific embryonic differentiation processes, with a growing body of evidence pointing towards alterations in thyroid hormone status as a pivotal mechanism. Nitrofen or its metabolites may mimic thyroid hormones, disrupt their plasma levels, or interfere with their receptor binding, leading to abnormal organogenesis (Manson, 1986); (Manson et al., 1984).
Impact on Cellular Proliferation and Apoptosis
Nitrofen has been shown to inhibit the proliferation of type II pneumocytes and induce apoptosis, suggesting a mechanism through which it may cause pulmonary hypoplasia. This effect is associated with down-regulation of proliferating cell nuclear antigen (PCNA) and alterations in the expression of apoptosis-related genes, such as a significant down-regulation of anti-apoptotic Bcl-xL (Liu Yuan, 2007).
Environmental Persistence and Mutagenicity
The environmental fate of nitrofen and its metabolites is of considerable concern due to their persistence in soil and water systems. The compound's mutagenic potential, facilitated by the activation of human xenobiotic-metabolizing enzymes, underscores the risks associated with its environmental release. This attribute not only poses a direct threat to human health but also impacts ecological systems, highlighting the importance of understanding and mitigating its environmental presence (Glatt & Meinl, 2003).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGSVBWJVIXBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042205 | |
Record name | Nitrofluorofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrofluorfen | |
CAS RN |
42874-01-1 | |
Record name | Nitrofluorfen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42874-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrofluorfen [ANSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrofluorofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROFLUOROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97DI21M86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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